molecular formula C9H12O B14286511 3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one CAS No. 123084-22-0

3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one

Cat. No.: B14286511
CAS No.: 123084-22-0
M. Wt: 136.19 g/mol
InChI Key: PIZBTJASBJDUCC-UHFFFAOYSA-N
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Description

3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O It is a cyclopentenone derivative, characterized by a cyclopentene ring with a methyl group at the 3-position and a prop-2-en-1-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the treatment of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl)cyclopent-3-en-1-yl]prop-2-enoate with Bu4NF in THF results in intramolecular cyclization, forming the desired cyclopentenone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, as an agonist of olfactory receptor OR2AT4, the compound stimulates the receptor, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 . This mechanism is particularly relevant in the context of hair growth and wound healing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as an electrophile in various addition reactions and its biological activity as an olfactory receptor agonist set it apart from other similar compounds.

Properties

CAS No.

123084-22-0

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-methyl-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C9H12O/c1-3-4-8-5-7(2)6-9(8)10/h3,6,8H,1,4-5H2,2H3

InChI Key

PIZBTJASBJDUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C1)CC=C

Origin of Product

United States

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